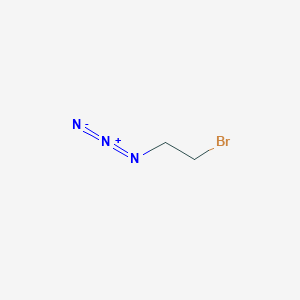![molecular formula C22H24N2O5S B2706316 3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one CAS No. 1147337-49-2](/img/structure/B2706316.png)
3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C22H24N2O5S and its molecular weight is 428.5. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Binding Affinity and Docking Studies
Research has shown that derivatives related to the chemical structure of interest have been synthesized and evaluated for their affinity towards specific receptors. For instance, novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and assessed for their affinity towards 5-HT1A receptors. These compounds demonstrate the influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity, with certain analogues displaying micromolar affinity towards 5-HT1A sites. Docking studies provided insights into the electrostatic interactions underpinning the observed affinity, offering a pathway for the development of receptor-specific ligands (Pessoa‐Mahana et al., 2012).
Cytotoxic Activity and Cancer Research
Another domain of application is in the synthesis and evaluation of compounds for cytotoxic activity against cancer cell lines. For instance, certain synthesized compounds have shown cytotoxic activity, with IC50 values indicating potential efficacy against various cancer cell lines. This research direction highlights the importance of chemical derivatives in developing new cancer therapies, showing that some compounds exhibit significant activity and could serve as leads for further investigation (Gómez-García et al., 2017).
Antidepressant-like Activity
Further research into 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives has identified potential for dual pharmacological profiles, combining 5-HT reuptake inhibition and 5-HT1A receptor antagonism. These properties suggest a promising approach for the treatment of depression, offering insights into the design of new antidepressants with rapid and pronounced enhancement in serotoninergic neurotransmission (Martínez-Esparza et al., 2001).
Antibacterial Activity
Derivatives have also been synthesized and evaluated for their antibacterial activity, demonstrating the potential for developing new antibacterial agents. Research on sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide has shown that certain molecules exhibit notable activity against a range of bacterial strains, offering a foundation for further exploration in antibacterial drug development (Siddiqa et al., 2014).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c25-22(9-7-19-6-8-20-21(16-19)29-17-28-20)23-11-13-24(14-12-23)30(26,27)15-10-18-4-2-1-3-5-18/h1-6,8,10,15-16H,7,9,11-14,17H2/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKYNSAVDSSKKQ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)CCC2=CC3=C(C=C2)OCO3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furylmethyl)-2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide](/img/structure/B2706234.png)
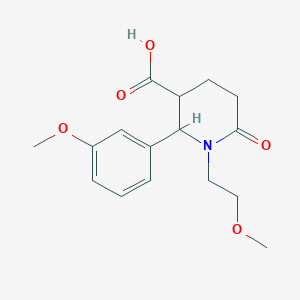
![5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2706237.png)
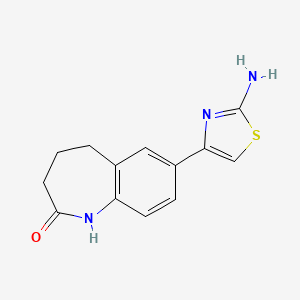
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706240.png)
![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2706242.png)
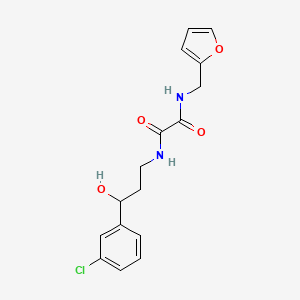
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2706246.png)
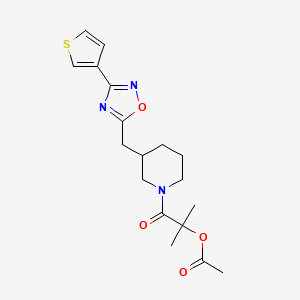
![N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2706251.png)
![3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B2706252.png)
